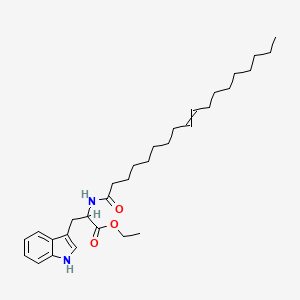

![molecular formula C42H84NO7P B1235243 1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine CAS No. 79645-38-8](/img/structure/B1235243.png)

1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

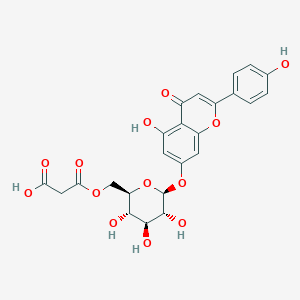

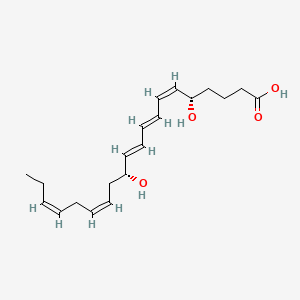

1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-34:1 in which the alkenyl group at position 1 is (9Z)-octadecenyl and the acyl group at position 2 is hexadecanoyl. It has a role as a mouse metabolite. It derives from a hexadecanoic acid.

PC(O-18:1(9Z)/16:0), also known as PC(O-18:1/16:0) or etc-588, belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. Thus, PC(O-18:1(9Z)/16:0) is considered to be a glycerophosphocholine lipid molecule. PC(O-18:1(9Z)/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(O-18:1(9Z)/16:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(O-18:1(9Z)/16:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(O-18:1(9Z)/16:0) can be biosynthesized from hexadecanoic acid.

Scientific Research Applications

Lipid Biochemistry and Cell Membrane Studies

Plant Microsomal Membranes : Sperling and Heinz (1993) conducted experiments with microsomal membranes from sunflower fruits, using ether-analogous substrates including variants of the phosphocholine . They demonstrated that these substrates undergo acylation and desaturation, providing evidence for lipid-linked desaturation of acyl groups in plant membranes [Sperling and Heinz, 1993].

Ether Lipids in Bacterial Cell Membranes : Wagner et al. (2000) identified new ether lipids, including 1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine, in the cell membrane of Mycoplasma fermentans. Their study revealed the structural diversity of these lipids and their similarity to platelet-activating factor, hinting at their potential biological roles [Wagner et al., 2000].

Plant Biology Research

- Lipid-Linked Desaturation : In a study by Sperling et al. (1993), incubation of sn-1-O- and 2-O-(cis-9)octadecenylglycerol isomers with tomato cell cultures demonstrated lipid-linked desaturation. This provided proof for plant microsomal and plastidial desaturase systems acting on phospholipids, including variants of the phosphocholine in focus [Sperling et al., 1993].

Pharmacological Implications

Interactions with Small Molecules : A study by Huang et al. (2013) explored the interaction of tetracaine with lipid membranes containing variants of the phosphocholine. They found that different lipid compositions in the membranes affect the affinity of tetracaine binding, providing insights into drug-membrane interactions [Huang et al., 2013].

Liposome Metabolism in Rats : Stein et al. (1984) studied the metabolism of liposomes made from an ether analog of 1,2-dioleoyl-sn-glycero-3-phosphocholine in rats. Their research revealed differences in clearance rates and liver uptake between phosphocholine and its ether analog, contributing to our understanding of liposome pharmacokinetics [Stein et al., 1984].

properties

CAS RN |

79645-38-8 |

|---|---|

Molecular Formula |

C42H84NO7P |

Molecular Weight |

746.1 g/mol |

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C42H84NO7P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-37-47-39-41(40-49-51(45,46)48-38-36-43(3,4)5)50-42(44)35-33-31-29-27-25-23-19-17-15-13-11-9-7-2/h20-21,41H,6-19,22-40H2,1-5H3/b21-20-/t41-/m1/s1 |

InChI Key |

IQLHTKSHLGLPMG-HFWGUVFESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

physical_description |

Solid |

synonyms |

1-oleoyl-2-palmitoyl lecithin 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine 1-oleoyl-2-palmitoylphosphatidylcholine 1-oleoyl-2-palmitoylphosphatidylcholine, (R-(Z))-isomer 1-oleyl-2-palmitoyl-sn-glycero-3-phosphocholine ETC-588 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

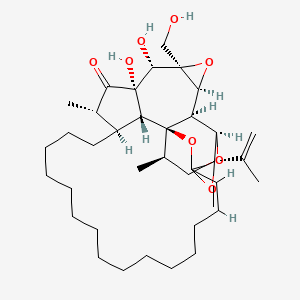

![2-[[2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetyl]amino]benzoic acid](/img/structure/B1235160.png)

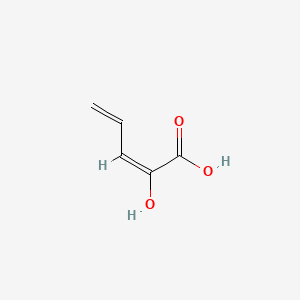

![[(E)-2-[(3aR,4R,6R,6aS,7R,9aR,9bR)-7-acetyloxy-9-methyl-3-methylidene-2-oxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-6,2'-oxirane]-4-yl]oxycarbonylbut-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate](/img/structure/B1235173.png)